- Partial reduction of the double bond in 2-hexenoic acid by lithium aluminum hydrideJournal of the American Chemical Society, 1951, 73, 2366-7,
Cas no 928-94-9 (cis-2-Hexen-1-ol)

cis-2-Hexen-1-ol structure
Nom du produit:cis-2-Hexen-1-ol
Numéro CAS:928-94-9
Le MF:C6H12O
Mégawatts:100.158882141113
MDL:MFCD00063209
CID:83212
PubChem ID:87571117
cis-2-Hexen-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- cis-hex-2-en-1-ol
- cis-2-Hexen-1-ol
- (Z)-2-Hexen-1-ol
- cis-1-Hydroxy-2-hexene
- (Z)-2-Hexenol
- cis-2-Hexenol
- cis-beta,gamma-Hexenol
- (2Z)-2-Hexen-1-ol (ACI)
- 2-Hexen-1-ol, (Z)- (8CI)
- (Z)-1-Hydroxy-2-hexene
- cis-β,γ-Hexenol
- trans-2-Hexenol
- 2-hexenol
- 2-Hexen-1-ol
- 3-propylallyl alcohol
- hex-2-en-1-ol
-
- MDL: MFCD00063209
- Piscine à noyau: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-
- La clé Inchi: ZCHHRLHTBGRGOT-PLNGDYQASA-N
- Sourire: C(=C/CO)/CCC
- BRN: 1719708
Propriétés calculées
- Qualité précise: 100.088815g/mol
- Charge de surface: 0
- XLogP3: 1.4
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 100.088815g/mol
- Masse isotopique unique: 100.088815g/mol
- Surface topologique des pôles: 20.2Ų
- Comptage des atomes lourds: 7
- Complexité: 48.1
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 0.847 g/mL at 25 °C(lit.)
- Point de fusion: 59.63°C
- Point d'ébullition: 166 °C(lit.)
- Point d'éclair: Degrés Fahrenheit: 138.2°f
Degrés Celsius: 59 ° C - Indice de réfraction: n20/D 1.441(lit.)
- Solubilité: Légèrement soluble (14 g / l) (25 ºC),
- Stabilité / durée de conservation: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
- Le PSA: 20.23000
- Le LogP: 1.33500
- FEMA: 3924 | (Z)-2-HEXEN-1-OL
- Solubilité: Pas encore déterminé
cis-2-Hexen-1-ol Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H226-H319
- Déclaration d'avertissement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Numéro de transport des marchandises dangereuses:UN 1987C 3 / PGIII
- Wgk Allemagne:3
- Code de catégorie de danger: 36
- Instructions de sécurité: 26
- Carte FOCA taille f:10-23
- RTECS:MP8395000
-
Identification des marchandises dangereuses:
- Niveau de danger:3
- Conditions de stockage:Zone inflammable
- Groupe d'emballage:III
- TSCA:Yes
cis-2-Hexen-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K83056-5ml |
CIS-2-HEXEN-1-OL |
928-94-9 | 97% | 5ml |
$200 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13734-25g |
cis-2-Hexen-1-ol, 94%, remainder mainly trans isomer |
928-94-9 | 94% | 25g |
¥1774.00 | 2023-04-19 | |
abcr | AB117032-25 g |
cis-2-Hexen-1-ol, 90%; . |
928-94-9 | 90% | 25 g |
€165.00 | 2023-07-20 | |
TRC | H293635-10g |
cis-2-Hexen-1-ol |
928-94-9 | 10g |
$ 138.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153482-5ml |
cis-2-Hexen-1-ol |
928-94-9 | >93.0%(GC) | 5ml |
¥391.90 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-239562-5 g |
cis-2-Hexen-1-ol, |
928-94-9 | ≥94% | 5g |
¥308.00 | 2023-07-10 | |
Cooke Chemical | T9122430-25mL |
cis-2-Hexen-1-ol |
928-94-9 | >93.0%(GC) | 25ml |
RMB 920.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0751-5ml |
cis-2-Hexen-1-ol |
928-94-9 | >93.0%(GC) | 5ml |
¥350.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0751-25ml |
cis-2-Hexen-1-ol |
928-94-9 | 92.0%(GC) | 25ml |
¥1150.0 | 2022-06-10 | |
TRC | H293635-1g |
cis-2-Hexen-1-ol |
928-94-9 | 1g |
$ 58.00 | 2023-09-07 |
cis-2-Hexen-1-ol Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 0 °C
Référence
- Remote Stereocenter through Amide-Directed, Rhodium-Catalyzed Enantioselective Hydroboration of Unactivated Internal AlkenesJournal of the American Chemical Society, 2022, 144(29), 13071-13078,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dimethyl sulfoxide , Palladium Solvents: Hexane ; 210 min, 1 atm, 40 °C
Référence
- Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynesChemistry Letters, 2011, 40(4), 405-407,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt
Référence
- Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process RevisitedJournal of Organic Chemistry, 2009, 74(2), 696-702,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Methanol ; 0 °C
1.2 Reagents: Ethylenediamine ; 15 min, 0 °C
1.3 Reagents: Hydrogen ; 4 h, rt
1.2 Reagents: Ethylenediamine ; 15 min, 0 °C
1.3 Reagents: Hydrogen ; 4 h, rt
Référence
- Construction of Chemical Libraries of Volatile Compounds by Combinatorial Synthesis of Homologous Mixtures: Alk-4-en-1-ols, Alk-4-enals and Methyl Alk-4-enoatesChemistry & Biodiversity, 2023, 20(2),,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized, -78 °C
Référence
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological StudiesACS Pharmacology & Translational Science, 2023, 6(1), 181-194,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Copper , Titania (copper-modified) Solvents: Isopropanol ; 3 h, 298 K
Référence
- Copper-Modified Titanium Dioxide: A Simple Photocatalyst for the Chemoselective and Diastereoselective Hydrogenation of Alkynes to Alkenes under Additive-Free ConditionsChemCatChem, 2016, 8(12), 2019-2022,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Formic acid Catalysts: Quinuclidine , Gold (amino-functionalized silica-supported) Solvents: Acetone ; 15 h, 60 °C
Référence
- Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen sourceApplied Catalysis, 2020, 267,,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Piperazine , Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ; 24 h, 6 bar, 80 °C
Référence
- Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligandsCatalysis Science & Technology, 2020, 10(7), 1996-2003,
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
Référence
- Efficient and regiocontrolled nickel(II)-catalyzed alkylation of 2-alkyl-1,3-dioxep-4-enes by Grignard reagents: a simple route to allylic alcoholsGazzetta Chimica Italiana, 1992, 122(1), 45-50,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHFTetrahedron, 2015, 71(7), 1132-1135,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Triethyl phosphite , Gold Solvents: Isopropanol ; 30 h, 8 bar, 100 °C
Référence
- Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using goldCatalysis Science & Technology, 2021, 11(1), 312-318,
Synthetic Routes 15
Synthetic Routes 16
Conditions de réaction
Référence
- Synthesis of regioselectively deuterated cyclopropanesSynthetic Communications, 1996, 26(17), 3257-3265,
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
Référence
- On the hydrozirconation of 4,4-dimethyl-2-oxazolines of some α,β-, β,γ- and γ,δ-unsaturated fatty acidsChemica Scripta, 1984, 24(4-5), 170-7,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Gold (gold(core) supported with CeO2(shell)) Solvents: Toluene ; 15 h, 50 atm, rt
Référence
- One-step Synthesis of Core-Gold/Shell-Ceria Nanomaterial and Its Catalysis for Highly Selective Semihydrogenation of AlkynesJournal of the American Chemical Society, 2015, 137(42), 13452-13455,
Synthetic Routes 20
cis-2-Hexen-1-ol Raw materials
- Benzene, 1,1'-[(1,1-dimethylethyl)[(2Z)-2-hexen-1-yloxy]silylene]bis-
- 2-Hexenoic acid, ethyl ester, (Z)-
- 2-Hexyn-1-ol
- Oxiranemethanol, 3-propyl-
- 2-Hexenoic acid, (2Z)-
- 2-Hexenoic acid, methyl ester, (Z)-
- 2-Hexenal, (2Z)-
- hex-1-En-3-ol
cis-2-Hexen-1-ol Preparation Products
cis-2-Hexen-1-ol Littérature connexe
-
Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573
-
Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
-
Ronny Neumann,Alexander M. Khenkin Chem. Commun. 2006 2529
-
4. Flux of organic compounds from grass measured by relaxed eddy accumulation techniqueMarcus Olofsson,Birgitta Ek-Olausson,Evert Ljungstr?m,Sarka Langer J. Environ. Monit. 2003 5 963
-
M. E. Davis,M. K. Gilles,A. R. Ravishankara,James B. Burkholder Phys. Chem. Chem. Phys. 2007 9 2240
928-94-9 (cis-2-Hexen-1-ol) Produits connexes
- 1576-95-0(cis-2-Penten-1-ol)
- 123551-47-3((2E,13Z)-Octadecadien-1-ol)
- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)
- 74962-98-4(trans-2-Tridecen-1-ol)
- 18409-17-1(trans-2-Octen-1-ol)
- 33467-76-4((E)-hept-2-en-1-ol)
- 928-95-0((E)-Hex-2-en-1-ol)
- 23578-51-0(2,7-Octadienol)
- 1576-96-1((2E)-pent-2-en-1-ol)
- 31502-14-4(cis-2-Nonen-1-ol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:928-94-9)cis-2-Hexen-1-ol

Pureté:99%/99%
Quantité:25ml/100g
Prix ($):174.0/680.0